3-Decanone

Catalog No.
S567705
CAS No.
928-80-3
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Decanone

Researchers requiring isomerically pure 3-decanone for insect olfaction studies or precise flavor formulation often encounter supply inconsistency and isomeric contamination. Our 3-Decanone (CAS 928-80-3) guarantees carbonyl at the 3-position, verified by GC, eliminating false-negative bioassay results from 2- or 4-decanone impurities. - Kairomone specificity for Xyleborus glabratus, enabling laurel wilt monitoring. - Clean fatty, green, floral top note for dairy/fruit essences, no off-flavors. - 213°C boiling point aids purification in multi-step synthesis, cutting isomer separation costs. - Ambient storage and shipping; ready stock for immediate dispatch.

CAS Number

928-80-3

Product Name

3-Decanone

IUPAC Name

decan-3-one

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-3-5-6-7-8-9-10(11)4-2/h3-9H2,1-2H3

InChI Key

XJLDYKIEURAVBW-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)CC

solubility

insoluble in water; soluble in fats
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCCCCCC(=O)CC

The exact mass of the compound 3-Decanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in fatsmiscible at room temperature (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Ethyl heptyl ketone, Ethyl n-heptyl ketone, decan-3-one, 3-Oxodecane, Octyl ethyl ketone

Purity

≥97%

Package Size

5 g, 25 g

3-Decanone is a ten-carbon aliphatic ketone, also known as ethyl heptyl ketone, recognized for its specific roles as a semiochemical (insect attractant) and as a component in flavor and fragrance formulations. Naturally occurring in various foods and insects, its utility is defined by the precise location of the carbonyl group at the third carbon position. This structural feature dictates its biological activity and sensory profile, making it a distinct choice for targeted applications where isomeric purity is critical for performance.

The substitution of 3-decanone with its isomers, such as 2-decanone or 4-decanone, is often unviable in its primary applications. The position of the carbonyl group is fundamental to the molecule's three-dimensional shape and electronic distribution, which in turn governs its binding affinity to specific biological receptors. In insect chemical ecology, this structural specificity dictates attraction, while in flavor science, it determines the precise odor character and detection threshold. Consequently, using a different decanone isomer can lead to a complete loss of bioactivity or an undesirable shift in organoleptic properties, making 3-decanone essential for applications requiring high chemical fidelity.

Differential Kairomonal Activity for Redbay Ambrosia Beetle (Xyleborus glabratus)

In field trials targeting the invasive redbay ambrosia beetle (*Xyleborus glabratus*), the primary vector for the pathogen that causes laurel wilt disease, 3-decanone demonstrated notable performance as a kairomonal attractant. While many ambrosia beetles are attracted to ethanol from decaying wood, *X. glabratus* is an exception, requiring specific host-tree volatiles for attraction. Research has shown that specific ketones can serve as effective lures, with isomeric structure being a critical factor for activity.

Evidence DimensionMean beetle capture rate in field traps
Target Compound DataDemonstrated significant attraction over unbaited controls in field studies.
Comparator Or Baseline2-Decanone, a close structural isomer, showed no significant attraction compared to unbaited controls in the same studies.
Quantified DifferenceQualitatively significant; 3-decanone is an effective attractant while 2-decanone is not for this specific pest species.
ConditionsField-based trapping assays for *Xyleborus glabratus*.

For formulating species-specific lures for agricultural and forestry pest monitoring, 3-decanone provides targeted attraction where its common isomer, 2-decanone, fails.

Distinct Organoleptic Profile for Flavor & Fragrance Formulation

The position of the carbonyl group significantly influences the perceived scent of decanone isomers. 3-Decanone is characterized by a fatty, green, orange, and floral odor profile. This contrasts with the more 'fruity' or 'waxy' notes often associated with 2-decanone. This differentiation is critical in the flavor and fragrance industry, where specific notes are required to build a desired sensory experience, such as enhancing creamy or fruity notes in food products. The influence of the functional group position on odor type is a known phenomenon in homologous ketone series.

Evidence DimensionOdor Profile Description
Target Compound DataFatty, green, orange, floral.
Comparator Or Baseline2-Decanone: Strong, fruity odor.
Quantified DifferenceQualitative difference in primary scent descriptors, critical for targeted flavor profile creation.
ConditionsSensory panel evaluation for flavor and fragrance applications.

Procurement for flavor and fragrance applications requires precise odor profiles; substituting 3-decanone with its isomers would result in a fundamentally different and unintended final product scent.

Differential Boiling Point for Optimized Process Separation and Purity Control

The normal boiling points of decanone isomers differ based on the carbonyl group's position, which affects intermolecular forces. This physical property is a key parameter for process design, particularly for purification via fractional distillation. 3-Decanone's boiling point is distinct from its common isomers, allowing for its separation from reaction byproducts or isomeric contaminants during manufacturing or downstream synthesis.

Evidence DimensionNormal Boiling Point (°C at 760 mmHg)
Target Compound Data204–205 °C
Comparator Or Baseline2-Decanone: ~211 °C; 4-Decanone: 205–207 °C
Quantified Difference~6-7 °C lower than 2-decanone; slight but potentially useful difference from 4-decanone.
ConditionsStandard atmospheric pressure (760 mmHg).

This boiling point difference enables more efficient purification, ensuring higher purity grades required for sensitive applications like flavor formulation and semiochemical research, directly impacting material selection for process-controlled synthesis.

Formulation of Species-Specific Lures for Agricultural Pest Monitoring

Based on its demonstrated efficacy as a kairomone for the redbay ambrosia beetle (*Xyleborus glabratus*), 3-decanone is the appropriate choice for developing and manufacturing lures used in monitoring programs for laurel wilt disease. Its specificity ensures targeted attraction, improving the efficiency of early detection and pest management strategies in forestry and avocado cultivation.

Component for Creating Specific Fruity and Floral Notes in Flavors

The distinct organoleptic profile of 3-decanone makes it a valuable component for food technologists and flavorists aiming to impart or enhance specific fatty, green, and floral notes in food and beverage products. It is particularly suitable for building complex flavor profiles, such as those found in dairy products or certain fruit essences, where isomeric impurities would alter the final sensory experience.

Process-Controlled Intermediate for Chemical Synthesis

In multi-step organic synthesis, the defined boiling point of 3-decanone facilitates its purification and removal from reaction mixtures containing isomeric byproducts like 2-decanone. This makes it a preferred building block in processes where high purity is essential for the yield and selectivity of subsequent reaction steps.

Physical Description

Liquid
Colourless liquid; citrus, orange, floral, slightly fatty odour

XLogP3

3.6

Boiling Point

203.0 °C

Density

0.820-0.830

Melting Point

2.5 °C
2.5°C

UNII

CBT4991PRJ

Other CAS

928-80-3

Wikipedia

3-decanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

3-Decanone: ACTIVE

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